molecular formula C9H8N2 B7722446 2-Aminoquinoline CAS No. 31135-62-3

2-Aminoquinoline

Cat. No.: B7722446
CAS No.: 31135-62-3
M. Wt: 144.17 g/mol
InChI Key: GCMNJUJAKQGROZ-UHFFFAOYSA-N
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Description

2-Aminoquinoline is an organic compound with the molecular formula C9H8N2. It is a derivative of quinoline, featuring an amino group at the second position of the quinoline ring. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Mechanism of Action

Target of Action

2-Aminoquinoline, a derivative of quinoline, primarily targets the JNK Phosphorylation . This compound has been found to be active in a mouse model of MPTP-induced Parkinson Disease . Quinoline is also known to possess a wide range of medicinal potentials due to its simple chemistry, ease of synthesis, and a wide variety of biological potentials in both natural and synthetic derivatives .

Mode of Action

It is thought to interfere with the cellular respiration of the parasite by generating oxygen free radicals and deregulating the electron transport . Like other quinoline derivatives, it is thought to inhibit heme polymerase activity, resulting in the accumulation of free heme, which is toxic to the parasites . The drug binds the free heme, preventing the parasite from converting it to a less toxic form .

Biochemical Pathways

The biochemical pathways affected by this compound are related to its antimalarial properties. The 8-aminoquinoline class of compounds, which includes this compound, has demonstrated effectiveness against the persistent liver stage of the hypnozoite-forming strains Plasmodium vivax and Plasmodium ovale, as well as Stage V gametocytes of Plasmodium falciparum .

Pharmacokinetics

For related compounds like primaquine, an 8-aminoquinoline, the pharmacokinetic properties can be described by one-compartment disposition kinetics with a transit-absorption model . Body weight was implemented as an allometric function on the clearance and volume parameters for all compounds .

Result of Action

The molecular and cellular effects of this compound’s action include reduced motor deficiencies and inhibited MPP+ activated astrocyte apoptosis in a mouse model of MPTP-induced Parkinson Disease . It also regulated the Bax/Bcl-2 ratio by targeting p-JNK .

Action Environment

Environmental factors can significantly affect the innate stimulatory capacity of quinoline proteins . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminoquinoline can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. Catalysts such as transition metals and ionic liquids are often employed to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

2-Aminoquinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.

    Cyclization: It can undergo cyclization reactions to form fused ring systems.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles.

    Cyclization: Acidic or basic conditions, often with heat.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinolines.

    Cyclization: Fused ring quinoline derivatives.

Scientific Research Applications

2-Aminoquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including antimalarial and antimicrobial agents.

    Medicine: It is a key intermediate in the development of pharmaceuticals, particularly those targeting infectious diseases and cancer.

    Industry: It is used in the production of dyes, pigments, and other materials

Comparison with Similar Compounds

  • Quinoline
  • Chloroquine
  • Primaquine
  • Amodiaquine
  • Tafenoquine
  • Bulaquine
  • Quinine
  • Mefloquine .

This comprehensive overview highlights the significance of 2-Aminoquinoline in various scientific and industrial applications. Its unique chemical properties and versatility make it a valuable compound in research and development.

Properties

IUPAC Name

quinolin-2-amine
Source PubChem
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InChI

InChI=1S/C9H8N2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMNJUJAKQGROZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2060381
Record name 2-Quinolinamine
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Molecular Weight

144.17 g/mol
Source PubChem
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Physical Description

Solid
Record name 2-Aminoquinoline
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CAS No.

580-22-3, 31135-62-3
Record name 2-Aminoquinoline
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Melting Point

131.5 - 132.5 °C
Record name 2-Aminoquinoline
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Synthesis routes and methods I

Procedure details

The conversion of (4-chloroquinolin-7-yl)methyl ether B to compound IA is accomplished with an appropriate amine at temperatures between 0-200° C. optionally in a sealed tube and/or under microwave irradiation, either using a large excess of the amine without solvent, or on reaction with a 2-20-fold excess, in a suited solvent such as ethanol or 1-methylpyrrolidin-2-one, optionally in the presence of lithium chloride or sodium iodide and pyridine. In the case of R30=halogen, the isomeric 2-aminoquinoline derivative, which may result as a side product, is separated from the desired 4-aminoquinoline, e.g., by chromatography or crystallization.
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Synthesis routes and methods II

Procedure details

In a Skraup synthesis, a phenylene diamine (148) or a nitroaniline is reacted with glycerine (149) and sulfuric acid or arsenic acid and an oxidizing agent, such as m-nitrobenzene sulfonic acid (Scheme 66). ##STR86## An intermediate amino- or nitro-guinoline or isoguinoline is produced. In the case of the amino-quinoline, it is not isolated, as it reacts immediately with excess reagents to yield the phenanthroline. If a nitro-aniline has been used to produce a nitroguinoline, it is isolated and purified if necessary. This often removes large amounts of tars produced by the Skraup synthesis. The nitro group is then reduced by standard conditions to yield an aminoquinoline. The aminoquinoline is then subjected to another Skraup reaction (sulfuric or arsenic acid, or both, glycerins and m-nitrobenzenesulfonic acid) to yield the phenanthroline.
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Synthesis routes and methods III

Procedure details

6-Bromo-2-chloroquinoline (200 mg, 0.8 mmol) and N-methylbenzylamine (2 mL) were heated at 120° C. for 16 hours. Extraction from 2M NaOH into DCM and drying on Na2SO4 gave the crude 2-aminoquinoline. This was converted, via Methods 3 and 5, to compound 204 (110 mg, 46%). [M−H]−=291.1 m/z. Activity: A
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Synthesis routes and methods IV

Procedure details

6-Bromo-2-chloroquinoline (250 mg, 1.0 mmol) and N-methylaniline (2 mL) were heated at 120° C. for 16 hours. Extraction from 2M NaOH into DCM and drying on Na2SO4 gave the crude 2-aminoquinoline. This was converted, via Methods 3 and 5, to compound 205 (88 mg, 31%). [M−H]−=277.0 m/z. Activity: B
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do 2-aminoquinoline derivatives interact with their biological targets?

A1: Research indicates that the interaction mechanism varies depending on the specific derivative and its target. For example, this compound-based neuronal nitric oxide synthase (nNOS) inhibitors bind to the enzyme's active site, mimicking the substrate, L-arginine, and competing for binding with the conserved active site glutamate residue. [] This interaction effectively inhibits nNOS activity, reducing nitric oxide production. [] In contrast, certain this compound derivatives act as Src Homology 3 (SH3) domain ligands, binding to the proline-rich peptide-binding site. [] The specific interactions within this binding site can be further modulated by introducing substituents on the this compound core, leading to variations in binding affinity and selectivity. [, ]

Q2: How does the position of substituents on the this compound core affect its activity?

A2: The position of substituents significantly influences the binding affinity and selectivity of this compound derivatives. Studies on this compound as Tec SH3 domain ligands revealed that 6-substituted compounds exhibited the highest affinity, while 5-substituted compounds showed comparable binding to unsubstituted this compound. Conversely, 7-substituted compounds generally displayed similar or lower affinity compared to the unsubstituted parent compound. [] These findings suggest that the 6-position plays a crucial role in enhancing binding affinity for SH3 domains.

Q3: Can you provide an example of how structural modifications to the this compound scaffold led to improved activity?

A3: In the pursuit of potent and selective nNOS inhibitors, researchers explored modifications to the this compound scaffold. Introduction of a benzonitrile group at the 7-position, along with methylation of the aminoquinoline core, significantly enhanced both the potency and isoform selectivity for nNOS over eNOS. [, ] These structural modifications highlight the importance of fine-tuning the scaffold to optimize interactions with the target, ultimately leading to improved inhibitory activity.

Q4: Are there any structural features of this compound derivatives that contribute to off-target binding, and how can this be addressed?

A4: Research suggests that the lipophilic nature of certain this compound derivatives can contribute to off-target binding in the central nervous system (CNS). [, ] To mitigate this, researchers have explored the introduction of hydrophilic groups, such as a polar substituent near the cyano group or aniline and phenyl ether linkages, to interrupt the lipophilic pharmacophore. [, ] These modifications have shown promise in reducing off-target binding while maintaining or improving potency and selectivity for the desired target.

Q5: What are some key methods for synthesizing this compound derivatives?

A5: Numerous synthetic routes to this compound derivatives exist, each with its own advantages and limitations:

  • One-Pot Synthesis: Several one-pot procedures have been developed, offering shorter reaction times and improved yields. Examples include:
    • Iodine-promoted formal [5+1] annulation of 2-vinylanilines with thiuram disulfides. []
    • Palladium-catalyzed oxidative coupling of 2-vinylanilines with isocyanides. [, ]
    • Rhodium(II)-catalyzed reactions between 2-quinolones and N-sulfonyl-1,2,3-triazoles. []
  • Dehydrogenative Synthesis: This approach uses singlet diradical Ni(II)-catalysts to synthesize quinolines, 2-aminoquinolines, and quinazolines from readily available starting materials. []

Q6: Can you provide a specific example of a recent synthetic method for 2-aminoquinolines?

A6: One recent example involves a KHMDS-mediated ring-opening/reconstruction of anthranils with arylacetonitriles. This method allows for the construction of multisubstituted this compound N-oxides from readily available starting materials. [] This method offers advantages in terms of atom economy and functional group tolerance, highlighting the ongoing development of efficient and versatile synthetic approaches for these valuable compounds.

Q7: What are some potential applications of this compound derivatives in medicinal chemistry?

A7: this compound derivatives show promise in various therapeutic areas:

  • Neurodegenerative Diseases: As potent and selective nNOS inhibitors, they hold potential for treating conditions like Alzheimer's and Parkinson's disease. [, , , , ]
  • Osteoarthritis: Studies indicate that this compound can inhibit articular cartilage degradation in osteoarthritis rat models, likely through its anti-inflammatory effects and downregulation of NF-κB activation. []
  • Other Applications: Research suggests potential for targeting other biological pathways, including SH3 domain-mediated protein-protein interactions, offering possibilities for developing novel therapeutics for a range of diseases. [, ]

Q8: What are some key areas for future research on 2-aminoquinolines?

A8: Future research on 2-aminoquinolines could focus on:

  • Improving Pharmacokinetic Properties: Optimizing absorption, distribution, metabolism, and excretion (ADME) profiles to enhance bioavailability and drug-like properties. []
  • Developing Targeted Therapies: Designing drug delivery systems that specifically deliver these compounds to target tissues, enhancing efficacy and reducing potential side effects. []
  • Understanding Resistance Mechanisms: Investigating potential resistance mechanisms and exploring strategies to overcome them, ensuring long-term therapeutic efficacy. []
  • Assessing Long-Term Safety: Conducting comprehensive toxicology studies to evaluate the long-term safety and potential risks associated with this compound-based therapies. []

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